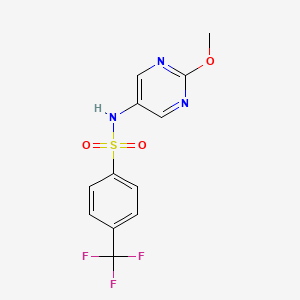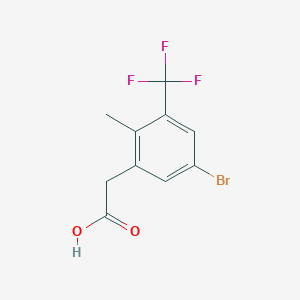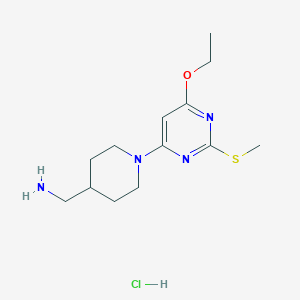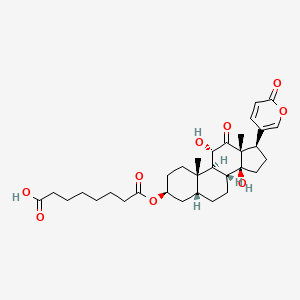
5-Fluoro-2-(methylamino)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorinated compounds are widely used in various fields due to their unique physical, chemical, and biological properties . The presence of a strong electron-withdrawing substituent, such as fluorine, in the aromatic ring can give these compounds interesting and unusual properties . Fluoropyridines, for example, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists . Achieving selective fluorination is still a challenging problem under mild conditions . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis
The molecular structure of fluorinated compounds can be quite complex. For example, 5-fluoro-2-[(methylamino)methyl]benzonitrile contains a total of 21 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 nitrile .Chemical Reactions Analysis
The Suzuki–Miyaura coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical and Chemical Properties Analysis
Fluorinated compounds have interesting physical and chemical properties due to the presence of the strong electron-withdrawing substituent (s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique
Antimicrobial Applications
A study by Desai, Rajpara, & Joshi (2013) explored the synthesis of 5-arylidene derivatives bearing a fluorine atom. These compounds, including variations of 5-Fluoro-2-(methylamino)-N-phenylbenzamide, showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Antipsychotic Potential
Yang et al. (2016) investigated benzamides, including fluoro-substituted analogues, for their potential as antipsychotics. They found certain compounds with promising pharmacological profiles, indicating potential applications in treating psychiatric disorders (Yang et al., 2016).
Neurotransmission Studies
Plenevaux et al. (2000) summarized research on a 5-HT1A antagonist, including fluorobenzamide derivatives, for studying serotonergic neurotransmission using positron emission tomography (PET). This research aids in understanding neurological conditions and neurotransmitter systems (Plenevaux et al., 2000).
Alzheimer's Disease Research
In Alzheimer's disease research, Kepe et al. (2006) used a fluorobenzamide compound as a molecular imaging probe to quantify serotonin 1A (5-HT1A) receptor densities. Their findings correlate receptor decreases with the severity of clinical symptoms in Alzheimer's disease patients (Kepe et al., 2006).
Insect Repellent Research
Garud et al. (2011) synthesized aromatic amides, including fluorobenzamides, to observe their repellent activity against Aedes aegypti mosquitoes. This research contributes to developing new repellents for vector control (Garud et al., 2011).
Hepatitis C Virus Research
Cheng et al. (2010) conducted a study on novel benzamides as inhibitors of hepatitis C virus polymerase, including fluorobenzamide derivatives. This work contributes to the search for effective therapies against hepatitis C (Cheng et al., 2010).
Molecular Modeling and Crystallographic Studies
Duke and Codding (1992) performed molecular modeling and crystallographic studies on N-phenylbenzamides, including fluorine-containing compounds. Their research provides insights into the structural requirements for pharmaceutical applications (Duke & Codding, 1992).
Safety and Hazards
Orientations Futures
The future of fluorinated compounds in research and industry looks promising. The high availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .
Propriétés
IUPAC Name |
5-fluoro-2-(methylamino)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-16-13-8-7-10(15)9-12(13)14(18)17-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZIRFMZCFLDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2754184.png)



![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)
![5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2754193.png)

![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)


